Product packaging for ZK-994(Cat. No.:CAS No. 686773-12-6)

ZK-994

Cat. No.: B134020
CAS No.: 686773-12-6
M. Wt: 428.4 g/mol
InChI Key: JEZLFWXSKCTMPN-ILCIQDJASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ZK-994, also known as (5R,6R,7E,9E,13E,15S)-16-(4-fluorophenoxy)-3-oxa-5,6,15-trihydroxy-7,9,13-hexadecatrien-11-ynoic acid, is a second-generation, metabolically stable 15-epi-lipoxin analog functioning as a potent Formyl Peptide Receptor 2 (FPR2/ALX) agonist . This compound displays broad anti-inflammatory and pro-resolving actions in experimental models, demonstrating efficacy after intravenous, oral, and topical administration . Its core research value lies in its enhanced pharmacokinetic profile; the introduction of a 3-oxa group and replacement of the tetraene with a trienyne unit confer greater metabolic and chemical stability compared to native lipoxins and earlier analogs, leading to a significantly longer in vivo half-life . In preclinical research, this compound has shown potent systemic activity. Intravenous administration of this compound (500 µg kg⁻¹) potently attenuated hind limb ischemia/reperfusion-induced lung injury, significantly inhibiting neutrophil accumulation in lungs by 32±12% . Furthermore, in a zymosan A-induced peritonitis model, this compound was orally active at very low doses ranging from 50 ng kg⁻¹ to 50 µg kg⁻¹ . When applied topically (approx. 20 µg cm⁻²), it prevented vascular leakage and neutrophil infiltration in a LTB4/PGE2-stimulated ear skin inflammation model, though it displayed a slower onset of action compared to other analogs . This compound is a key research tool for investigating the resolution of inflammation, macrophage phagocytosis, and the FPR2/ALX receptor pathway . It is presented For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22FNaO7 B134020 ZK-994 CAS No. 686773-12-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[(2S,3R,4E,6E,10E,12S)-13-(4-fluorophenoxy)-2,3,12-trihydroxytrideca-4,6,10-trien-8-ynoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FO7.Na/c22-16-9-11-18(12-10-16)29-13-17(23)7-5-3-1-2-4-6-8-19(24)20(25)14-28-15-21(26)27;/h2,4-12,17,19-20,23-25H,13-15H2,(H,26,27);/q;+1/p-1/b4-2+,7-5+,8-6+;/t17-,19+,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLFWXSKCTMPN-ILCIQDJASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(C=CC#CC=CC=CC(C(COCC(=O)[O-])O)O)O)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@H](/C=C/C#C/C=C/C=C/[C@H]([C@H](COCC(=O)[O-])O)O)O)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings

Research findings demonstrate the potent biological activities of ZK-994 across various models of inflammation, highlighting its therapeutic potential as a stable lipoxin analog.

In models of allergic airway responses, this compound, along with ATLa, effectively prevented excessive eosinophil and T lymphocyte accumulation and activation in mice sensitized and challenged with ovalbumin. wikipedia.orglipidmaps.org At concentrations below 0.5 mg/kg, these analogs reduced leukocyte trafficking into the lung by over 50%, exhibiting a greater effect than equivalent doses of the CysLT1 receptor antagonist montelukast (B128269). wikipedia.orglipidmaps.org this compound also inhibited levels of interleukin-13 (IL-13) and showed decrements in interleukin-4 (IL-4) levels, albeit to a lesser extent than ATLa. wikipedia.orglipidmaps.org In cockroach allergen-induced airway responses, both intraperitoneal and oral administration of this compound significantly reduced parameters of airway inflammation and hyper-responsiveness in a dose-dependent manner. wikipedia.orglipidmaps.org Furthermore, this compound significantly altered the balance of Th1/Th2-specific cytokine levels. wikipedia.orglipidmaps.org

This compound has also shown efficacy in systemic inflammation models. It was found to be orally active, exhibiting potent systemic inhibition of zymosan A-induced peritonitis at very low doses (ranging from 50 ng/kg to 50 µg/kg). nih.gov Additionally, intravenous administration of this compound (500 µg/kg) potently attenuated hind limb ischemia/reperfusion-induced lung injury, demonstrating a 32 ± 12% inhibition of neutrophil accumulation in the lungs. nih.gov

These findings underscore this compound's capacity to potently block allergic airway inflammation and hyper-reactivity, distinct from CysLT1 antagonism, and its broad anti-inflammatory effects in acute inflammatory models. wikipedia.orglipidmaps.orgnih.gov

Stability Profile of this compound and ATLa

FeatureATLa (15-epi-Lipoxin A4 Analog)This compound (3-oxa-15-epi-Lipoxin A4 Analog)
Plasma Half-Life~15 minutes (i.v. injection) wikipedia.orglipidmaps.orgImproved over ATLa wikipedia.orglipidmaps.org
β-OxidationSusceptible nih.govResistant (due to 3-oxa group) wikipedia.orglipidmaps.orgnih.gov
Chemical StabilityUnstable in acid and light nih.govSignificantly improved (due to trienyne moiety) wikipedia.orglipidmaps.orgnih.gov

Pharmacological Investigations of Zk 994

Modulation of Cellular Responses

Regulation of Leukocyte TraffickingZK-994 has been shown to effectively regulate leukocyte trafficking, a crucial process in inflammatory responses. In murine models of allergen-driven inflammation, specifically in ovalbumin-challenged mice, this compound significantly reduced leukocyte infiltration into the lungs. At concentrations below 0.5 mg/kg, this compound reduced leukocyte trafficking by over 50%, demonstrating a more pronounced effect compared to equivalent doses of the CysLT1 receptor antagonist montelukastumich.edunih.govnih.govacs.orgresearchgate.netresearchgate.net. Furthermore, this compound has been observed to inhibit neutrophil accumulation in models of murine hind-limb ischemia-reperfusion injurymdpi.comnih.gov.

Table 1: Impact of this compound on Leukocyte Trafficking in Murine Models

Treatment GroupLeukocyte Trafficking Reduction (into lung)Comparison to Montelukast (B128269)
This compound (<0.5 mg/kg)>50% umich.edunih.govnih.govacs.orgresearchgate.netresearchgate.netGreater extent umich.edunih.govnih.govacs.orgresearchgate.netresearchgate.net

Cellular and Molecular Mechanisms of Action of Zk 994

Modulation of Cytokine and Chemokine Expression Profiles

ZK-994 demonstrates a notable capacity to modulate various cytokine and chemokine levels, which are critical mediators of inflammatory and immune responses. Its effects have been observed in different allergen-driven models of inflammation, such as ovalbumin (OVA) and cockroach allergen (CRA) challenge models wikipedia.orgguidetopharmacology.orguni.lulipidmaps.org.

Inhibition of Interleukin-13 (IL-13) Levels

This compound has been shown to inhibit levels of Interleukin-13 (IL-13), a key Th2 cytokine involved in allergic inflammation wikipedia.orgguidetopharmacology.orguni.lulipidmaps.orgprospecbio.com. In both OVA and CRA challenge models, this compound treatment led to reductions in IL-13 levels. Specifically, in the OVA challenge model, decrements in IL-13 were observed with this compound, although these reductions were less pronounced compared to those achieved with ATLa, another lipoxin analog wikipedia.orguni.lulipidmaps.org.

Table 1: Influence of this compound on Interleukin-13 (IL-13) Levels in Allergen Models

Allergen ModelEffect on IL-13 LevelsComparative Note (vs. ATLa)Source
Ovalbumin (OVA)Inhibited / DecreasedReductions less than ATLa wikipedia.orguni.lulipidmaps.org
Cockroach Allergen (CRA)InhibitedNot specified wikipedia.orgguidetopharmacology.orgprospecbio.com

Decrements in Interleukin-4 (IL-4) and Interleukin-10 (IL-10) Levels

The impact of this compound on Interleukin-4 (IL-4) and Interleukin-10 (IL-10) levels varies depending on the specific inflammatory model.

Interleukin-4 (IL-4): In the OVA challenge model, this compound led to decrements in IL-4 levels. However, similar to its effect on IL-13, the reductions in IL-4 were significantly less than those observed with ATLa wikipedia.orguni.lulipidmaps.org.

Interleukin-10 (IL-10): In the OVA challenge model, no significant change in IL-10 levels was observed with this compound wikipedia.orguni.lulipidmaps.org. In contrast, in the CRA model, this compound significantly decreased pulmonary IL-10 levels wikipedia.org.

Table 2: Influence of this compound on Interleukin-4 (IL-4) and Interleukin-10 (IL-10) Levels

CytokineAllergen ModelEffect on LevelsSource
IL-4Ovalbumin (OVA)Decreased wikipedia.orguni.lulipidmaps.org
IL-10Ovalbumin (OVA)No significant change wikipedia.orguni.lulipidmaps.org
IL-10Cockroach Allergen (CRA)Decreased wikipedia.org

Inhibition of RANTES (CCL5)

This compound has been shown to markedly inhibit the chemokine RANTES (CCL5) wikipedia.orguni.lulipidmaps.org. In the OVA challenge model, a significant inhibition of RANTES was observed wikipedia.orguni.lulipidmaps.org. Furthermore, in the CRA model, this compound also led to significant decrements in RANTES levels wikipedia.org. RANTES plays a crucial role in recruiting eosinophils to sites of allergic reactions uni.lu.

Table 3: Influence of this compound on RANTES (CCL5) Levels

Allergen ModelEffect on RANTES (CCL5) LevelsSource
Ovalbumin (OVA)Marked inhibition wikipedia.orguni.lulipidmaps.org
Cockroach Allergen (CRA)Significant decrements wikipedia.org

Alteration of Th1/Th2 Cytokine Balance

This compound significantly alters the balance of Th1/Th2-specific cytokine levels, indicating a central regulatory effect on adaptive immunity wikipedia.orgguidetopharmacology.orguni.lulipidmaps.orgprospecbio.com. In the CRA model, this alteration was characterized by decreased levels of Th2-associated cytokines like IL-5 and IL-10, alongside increased levels of the Th1-associated cytokine IFNγ wikipedia.org. This shift suggests that this compound promotes a more balanced or Th1-favored immune response, which can be beneficial in dampening allergic inflammation.

Table 4: Alteration of Th1/Th2 Cytokine Balance by this compound in CRA Model

Cytokine ClassSpecific CytokineEffect on LevelsSource
Th2IL-5Decreased wikipedia.org
Th2IL-10Decreased wikipedia.org
Th1IFNγIncreased wikipedia.org

Regulation of Oxidative Stress Pathways

This compound's role in regulating oxidative stress pathways is primarily mediated through its interaction with Formyl Peptide Receptor 2 (FPR2).

Influence on NADPH Oxidase-Dependent Reactive Oxygen Species Generation via FPR2

This compound is an agonist for FPR2, a G protein-coupled receptor that plays a significant role in modulating oxidative stress nih.govnih.govnih.govnih.govplantfadb.org. FPR2 can influence oxidative stress through its involvement in nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX)-dependent reactive oxygen species (ROS) production nih.govnih.govnih.gov. Stimulation of FPR2 triggers the phosphorylation of intracellular signaling molecules and non-signaling proteins that are essential for NADPH oxidase activation nih.govnih.gov.

While FPR2 can mediate both pro-inflammatory and anti-inflammatory/pro-resolving functions depending on the ligand, this compound, as an FPR2 agonist, exhibits protective effects. These protective effects include the inhibition of neutrophil accumulation in murine hind-limb ischemia-reperfusion injury (IRI)-induced second-organ lung injury nih.govnih.govplantfadb.org. This demonstrates this compound's capacity to regulate inflammatory and oxidative processes by influencing FPR2-mediated pathways, which can lead to a reduction in ROS generation and subsequent tissue damage.

Table 5: this compound's Influence on Oxidative Stress Pathways via FPR2

Mechanism/PathwayRole of this compoundSpecific EffectSource
FPR2 AgonismActivates FPR2Modulates NOX-dependent ROS production nih.govnih.govnih.govplantfadb.org
Oxidative StressRegulatoryContributes to protective effects by inhibiting neutrophil accumulation in IRI models nih.govnih.govplantfadb.org

Interactions with Intracellular Signaling Molecules

This compound functions as an agonist of the Formyl Peptide Receptor 2 (FPR2) nih.govwikipedia.org. Activation of FPR2 by various ligands, including this compound, initiates a cascade of intracellular signaling events. These include the phosphorylation and activation of several key signaling proteins such as phospholipase A2 (PLA2), phospholipase C (PLC), phospholipase D (PLD), phosphatidylinositol-3-kinase (PI3-K), protein kinase B (PKB or Akt), protein kinase C (PKC), p38MAPK, extracellular response kinases 1 and 2 (ERK1/2), and c-Src nih.gov. The modulation of these pathways is crucial for regulating diverse cellular functions, including proliferation, cell growth, migration, intracellular communication, apoptosis, and differentiation nih.gov. While FPR2 can exhibit dual pro-inflammatory or pro-resolving effects depending on the specific ligand, this compound, as a lipoxin analog, is primarily associated with pro-resolving actions nih.govuni.lu.

Impact on NF-κB Activation Pathways (as an FPR2 agonist)

As an FPR2 agonist, this compound plays a role in modulating the Nuclear Factor-kappa B (NF-κB) activation pathway, a central regulator of inflammatory responses. Agonists of FPR2, including LXA4 and its synthetic analogs like this compound, are understood to attenuate NF-κB activation uni.lu. Research indicates that FPR2 stimulation can restrain NF-κB signaling by inhibiting the degradation of IκBα, a critical step in the NF-κB activation process guidetopharmacology.org. This mechanism contributes to the anti-inflammatory and pro-resolving effects observed with this compound. For instance, a third-generation FPR2 agonist, structurally related to this compound, demonstrated the ability to attenuate lipopolysaccharide (LPS)-induced NF-κB activation with a potency comparable to that of LXA4 nih.gov. This suggests a similar inhibitory effect on NF-κB by this compound, contributing to its anti-inflammatory properties.

Mechanisms Distinct from Conventional Anti-inflammatory Agents

The therapeutic actions of this compound are distinct from those of conventional anti-inflammatory agents, such as leukotriene receptor antagonists like montelukast (B128269) mims.comwikidata.orgfishersci.ca. Unlike CysLT1 receptor antagonists, this compound's mechanism extends beyond merely blocking pro-inflammatory mediators. Studies have shown that this compound significantly reduces leukocyte trafficking into inflamed tissues, including the accumulation and activation of eosinophils and T lymphocytes in allergic airway inflammation models mims.comwikidata.orgfishersci.ca.

Furthermore, this compound influences the cytokine and chemokine profile in a manner different from conventional drugs. It has been observed to inhibit the levels of interleukin-13 (IL-13) and interleukin-4 (IL-4), and in certain contexts, reduce RANTES (regulated on activation, normal T cell expressed and secreted) levels mims.comwikidata.org. In contrast, montelukast did not significantly alter the levels of other peptide or lipid mediators, including cysteinyl leukotrienes (CysLTs), in similar experimental settings wikidata.org.

A key differentiating factor for this compound, as a lipoxin analog, is its role in actively promoting the resolution of inflammation, rather than just suppressing inflammatory symptoms mims.comwikidata.orgfishersci.cauni.lu. Pro-resolving mediators like this compound actively terminate inflammation without compromising the host's defense mechanisms against pathogens nih.gov. This involves a multifaceted approach, including limiting neutrophil infiltration, promoting the polarization of macrophages towards an anti-inflammatory phenotype, enhancing the efferocytosis (clearance) of apoptotic cells, and ultimately facilitating the restoration of tissue homeostasis uni.lu. The enhanced chemical and metabolic stability of this compound also contributes to its sustained therapeutic effects, distinguishing it from rapidly metabolized endogenous lipoxins wikipedia.orglipidmaps.org.

Preclinical Efficacy Studies of Zk 994 in Inflammatory Disease Models

Respiratory System Inflammatory Models

ZK-994 has shown significant efficacy in mitigating inflammatory responses within the respiratory system, particularly in models of allergic airway disease.

Mitigation of Allergic Airway Responses in Ovalbumin-Challenged Murine Models

In murine models where allergic airway responses were induced by sensitization and aerosol challenge with ovalbumin (OVA), this compound effectively prevented the excessive accumulation and activation of eosinophils and T lymphocytes. guidetopharmacology.orglipidmaps.orgwikipedia.orgfishersci.ca At doses below 0.5 mg/kg, this compound reduced leukocyte trafficking into the lung by over 50%, exhibiting a greater inhibitory effect compared to equivalent doses of the CysLT1 receptor antagonist montelukast (B128269). guidetopharmacology.orglipidmaps.orgwikipedia.orgfishersci.ca Furthermore, this compound demonstrated the ability to inhibit levels of interleukin-13 (IL-13). guidetopharmacology.orglipidmaps.orgwikipedia.orgfishersci.caciteab.com In this model, this compound also reduced RANTES levels. wikipedia.org

Table 1: Effect of this compound on Leukocyte Trafficking and Cytokine Levels in Ovalbumin-Challenged Murine Models

ParameterThis compound Effect (<0.5 mg/kg)Comparison to Montelukast
Leukocyte Trafficking into Lung>50% reductionGreater efficacy
Eosinophil Accumulation and ActivationPrevented
T Lymphocyte Accumulation and ActivationPrevented
IL-13 LevelsInhibited
RANTES LevelsReduced

Reduction of Airway Inflammation and Hyper-responsiveness in Cockroach Allergen-Induced Models

In models of cockroach allergen (CRA)-induced airway responses, both intraperitoneal and oral administration of this compound significantly reduced parameters of airway inflammation and hyper-responsiveness in a dose-dependent manner. guidetopharmacology.orglipidmaps.orgwikipedia.orgfishersci.caciteab.com The compound also significantly modulated the balance of Th1/Th2-specific cytokine levels. guidetopharmacology.orglipidmaps.orgwikipedia.orgfishersci.caciteab.com Specifically, this compound significantly decreased levels of peptide mediators such as C10, eotaxin, and RANTES in the cockroach allergen model. wikipedia.org Systemic administration of this compound resulted in a concentration-dependent inhibition of airway hyper-reactivity to methacholine (B1211447), a protective effect also observed with oral gavage, with potency comparable to montelukast. guidetopharmacology.org

Table 2: this compound Effects on Airway Inflammation and Hyper-responsiveness in Cockroach Allergen Models

ParameterThis compound Effect (i.p. / oral)
Airway InflammationSignificantly reduced
Airway Hyper-responsivenessSignificantly reduced
Th1/Th2 Cytokine BalanceSignificantly changed
C10, Eotaxin, RANTES LevelsSignificantly decreased
Airway Hyper-reactivity to MethacholineConcentration-dependent inhibition

Analysis of Peribronchial Inflammatory Infiltrates

Histological examination of lung tissue from cockroach allergen-induced models revealed reduced peribronchial inflammatory infiltrates in mice treated with this compound. guidetopharmacology.orgwikipedia.org Tissue morphometry further confirmed a significant reduction in peribronchial eosinophil (Eos) accumulation in these animals. guidetopharmacology.orgwikipedia.org In murine lung extracts from this model, this compound significantly altered pulmonary levels of IL-5, IFNγ, and IL-10. guidetopharmacology.org

Ischemia-Reperfusion Injury (IRI) Models

This compound has demonstrated protective effects in models of ischemia-reperfusion injury.

Inhibition of Neutrophil Accumulation in Murine Hind-Limb IRI-Induced Second-Organ Lung Injury

Intravenous administration of this compound at a dose of 500 μg kg⁻¹ potently attenuated lung injury induced by hind-limb ischemia/reperfusion. wikipedia.orgwikipedia.orgmims.com This resulted in a 32 ± 12% inhibition of neutrophil accumulation in the lungs (P<0.05). wikipedia.orgwikipedia.org this compound, along with ZK-142, proved more efficacious than ATLa2 in reducing neutrophil accumulation in the lungs in this model. wikipedia.org this compound is understood to exert its effects by binding to Formyl Peptide Receptor 2 (FPR2). wikidata.org

Table 3: this compound Effect on Neutrophil Accumulation in Hind-Limb IRI-Induced Lung Injury

CompoundDose (intravenous)Inhibition of Neutrophil Accumulation in Lungs
This compound500 μg kg⁻¹32 ± 12% (P<0.05)
ZK-142500 μg kg⁻¹53 ± 5% (P<0.05)
ATLa2500 μg kg⁻¹No significant protective action

Dermal Inflammatory Models

This compound has also shown efficacy in dermal inflammatory models. Topical application of this compound (approximately 20 μg cm⁻²) effectively prevented vascular leakage and neutrophil infiltration in ear skin inflammation induced by leukotriene B4 (LTB4) and prostaglandin (B15479496) E2 (PGE2). wikipedia.orgwikipedia.org While ATLa2 and ZK-142 exhibited comparable anti-inflammatory efficacy in this model, this compound displayed a slower onset of action. wikipedia.orgwikipedia.orgmetabolomicsworkbench.org At 20 hours, this compound inhibited vascular leakage by 73 ± 12% (P=0.04). wikipedia.org

Table 4: this compound Effect on Dermal Inflammation (LTB₄/PGE₂-stimulated ear skin)

ParameterThis compound Effect (Topical, ~20 μg cm⁻²)Onset of Action
Vascular LeakagePrevented (73 ± 12% inhibition at 20h)Slower
Neutrophil InfiltrationPreventedSlower

Prevention of Vascular Leakage in Stimulated Skin Inflammation

Vascular leakage is a hallmark of acute inflammation, contributing to edema and the recruitment of immune cells to the site of injury acs.orgamazonaws.com. Studies using a murine model of ear skin inflammation induced by the topical application of leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) have evaluated the ability of this compound to prevent vascular leakage nih.govresearchgate.netresearchgate.net.

Topical application of this compound at a dose of approximately 20 μg cm−2 was shown to prevent vascular leakage in this model nih.govresearchgate.net. While this compound displayed a slower onset of action compared to another ATL analog, ATLa2, it significantly inhibited vascular leakage by 73 ± 12% after 20 hours nih.gov. At this 20-hour time point, there were no statistically significant differences in the inhibition of vascular leakage among this compound, ZK-142, and ATLa2 nih.gov.

The following table summarizes the effect of topical this compound on vascular leakage in the LTB4/PGE2-stimulated ear skin inflammation model:

CompoundDose (μg cm−2)Time Point (h)Inhibition of Vascular Leakage (%)Statistical Significance (vs. Vehicle)
This compound~202073 ± 12P=0.04
ATLa2~202088 ± 12P=0.01
ZK-142~202084 ± 7P=0.03

Data derived from reference nih.gov.

Reduction of Neutrophil Infiltration in Dermal Inflammation

Neutrophil infiltration is a critical early event in the inflammatory response, where these immune cells migrate to the site of inflammation to clear pathogens and debris frontiersin.orgmdpi.com. Excessive or prolonged neutrophil accumulation can contribute to tissue damage frontiersin.org. This compound has been investigated for its ability to reduce neutrophil infiltration in models of dermal inflammation nih.govresearchgate.net.

In the LTB4/PGE2-stimulated ear skin inflammation model, topical application of this compound (~20 μg cm−2) prevented neutrophil infiltration nih.govresearchgate.net. While this compound showed a trend towards reducing neutrophil infiltration (39.8 ± 22%) after 20 hours, this did not reach statistical significance in one study nih.gov. However, other studies and summaries indicate that this compound does prevent neutrophil infiltration in this model researchgate.netresearchgate.net.

Beyond dermal inflammation, intravenous administration of this compound (500 μg kg−1) significantly attenuated neutrophil accumulation in the lungs in a murine model of hind-limb ischemia/reperfusion-induced second-organ lung injury, showing 32 ± 12% inhibition nih.govresearchgate.netnih.govresearchgate.netresearchgate.netscience.gov.

The following table summarizes the effect of this compound on neutrophil infiltration in different preclinical models:

ModelAdministration RouteDoseEffect on Neutrophil InfiltrationInhibition (%)Statistical Significance
LTB4/PGE2-stimulated ear skin inflammation (murine)Topical~20 μg cm−2Prevention39.8 ± 22 (at 20h, trend)P=0.072 nih.gov
Hind-limb ischemia/reperfusion-induced lung injury (murine)Intravenous500 μg kg−1Attenuation32 ± 12P<0.05 nih.govnih.govresearchgate.net

Data derived from references nih.govnih.govresearchgate.net.

Potential Therapeutic Implications in Other Inflammation-Associated Pathologies

As an FPR2 ligand, this compound holds potential therapeutic implications in various diseases where FPR2 plays a significant role in modulating inflammatory responses nih.govnih.gov. FPR2 is involved in both pro- and anti-inflammatory pathways, and its activation by specific ligands like lipoxins and their analogs is often associated with pro-resolving effects nih.govnih.govmdpi.com.

Potential Therapeutic Implications in Other Inflammation-Associated Pathologies

Cardiovascular Diseases (as an FPR2 Ligand)

Inflammation is a key contributor to the pathogenesis and progression of various cardiovascular diseases, including atherosclerosis and myocardial infarction nih.govbps.ac.uk. FPR2 is expressed in the cardiovascular system and is implicated in modulating inflammatory responses in this context nih.govresearchgate.net.

Studies have suggested that activating FPR2 with specific ligands can exert protective effects in cardiovascular disease models nih.govresearchgate.net. For instance, this compound, as a 3-oxa-aspirin-triggered 15-epi-lipoxin analog, has been shown to inhibit neutrophil accumulation in murine hind-limb ischemia/reperfusion-induced second-organ lung injury by binding to FPR2 nih.govresearchgate.net. This suggests a potential role for this compound in mitigating inflammation-driven injury in ischemic conditions relevant to cardiovascular events. The beneficial responses linked to FPR2 activation in infarction models have been associated with both tissue-specific effects on cells like myocardial macrophages and systemic responses such as the mobilization of angiogenic cells nih.govresearchgate.net. These findings support the notion that pro-resolving mediators acting via FPR2 may have implications for several cardiovascular diseases nih.gov.

Neuroinflammation (as an FPR2 Ligand)

Neuroinflammation, mediated primarily by microglia, is a critical factor in the progression of many neurodegenerative diseases biorxiv.org. FPR2 is expressed in the brain on astrocytes, neurons, and microglia and plays a role in various central nervous system (CNS) diseases nih.govmdpi.combiorxiv.org.

FPR2 is considered a potential therapeutic target for neuroinflammatory conditions nih.govbiorxiv.org. While specific studies directly detailing this compound's effects in neuroinflammation models were not prominently found in the search results, the role of FPR2 ligands in modulating microglial activation and promoting the resolution of neuroinflammation has been investigated biorxiv.org. For example, another FPR2 agonist, Compound 43, has shown the ability to reverse inflammatory microglial activation induced by lipopolysaccharide (LPS) in vitro, modulating cytokine release and reducing reactive oxygen species production biorxiv.org. The major anti-inflammatory FPR2 ligand, Annexin A1 (ANXA1), has also been shown to attenuate neuroinflammation in murine stroke models and promote microglial beta-amyloid removal biorxiv.org. Given that this compound is an FPR2 ligand, these findings regarding other FPR2 agonists suggest a potential, albeit not directly demonstrated in the provided search results for this compound itself, for this compound to influence neuroinflammatory processes through FPR2 activation.

Comparative Pharmacological Analyses of Zk 994

Comparison with First-Generation Lipoxin Analogs (e.g., ATLa)

First-generation lipoxin analogs, such as Aspirin-Triggered Lipoxin A4 (ATLa), represented significant advancements in modulating inflammatory responses. ZK-994, as a later-generation analog, exhibits both similarities and notable differences in its pharmacological profile.

Differences in Potency and Mediator Regulation Patterns

Both this compound and ATLa have demonstrated efficacy in preventing excessive accumulation and activation of eosinophils and T lymphocytes in allergen-challenged murine models wikipedia.orgnih.govnih.gov. At doses below 0.5 mg/kg, these LXA4 analogs were observed to reduce leukocyte trafficking into the lung by over 50%, a greater extent than equivalent doses of the conventional anti-inflammatory agent montelukast (B128269) wikipedia.orgnih.gov.

However, their mechanisms of mediator regulation show distinct patterns. ATLa treatment typically leads to marked reductions in cysteinyl leukotrienes (CysLTs), interleukin-4 (IL-4), and interleukin-5 (IL-5) wikipedia.orgnih.govnih.gov. In contrast, this compound primarily reduced RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) wikipedia.orgnih.gov. While both ATLa and this compound inhibited interleukin-13 (IL-13) levels, the reductions observed with this compound were significantly less pronounced compared to ATLa wikipedia.orgnih.govnih.gov. Notably, this compound, unlike ATLa, resulted in higher levels of immunoreactive LXA4 and did not significantly alter CysLTs, IL-5, or IL-10 levels wikipedia.orgnih.gov. Furthermore, this compound significantly influenced the balance of Th1/Th2-specific cytokine levels wikipedia.orgnih.govnih.govwikiwand.com.

In terms of cellular recruitment, this compound effectively decreased both eosinophils and lymphocytes in bronchoalveolar lavage fluid (BALF), although these reductions were less marked than those achieved with ATLa. It is important to note that these observed differences in mediator regulation patterns could potentially be influenced by variations in dose-response curves, as some comparative studies utilized a single dose for both analogs wikipedia.orgnih.gov.

Table 1: Comparative Mediator Regulation Patterns of this compound and ATLa

Mediator/Cellular ResponseATLa EffectThis compound EffectCitation
Eosinophil AccumulationInhibitedInhibited wikipedia.orgnih.govnih.gov
T Lymphocyte AccumulationInhibitedInhibited wikipedia.orgnih.govnih.gov
Leukocyte TraffickingReduced >50%Reduced >50% wikipedia.orgnih.gov
CysLTsReducedNo significant change wikipedia.orgnih.gov
IL-4ReducedReduced (less than ATLa) wikipedia.orgnih.gov
IL-5ReducedNo significant change wikipedia.orgnih.gov
IL-10ReducedNo significant change wikipedia.orgnih.gov
IL-13InhibitedInhibited (less than ATLa) wikipedia.orgnih.govnih.gov
RANTESNot reducedReduced wikipedia.orgnih.gov
Immunoreactive LXA4DecreasedIncreased wikipedia.orgnih.gov
Th1/Th2 Cytokine BalanceNot specifiedSignificantly changed wikipedia.orgnih.govnih.govwikiwand.com

Comparative Bioavailability and Persistence

This compound demonstrates favorable bioavailability characteristics. It is orally bioavailable, and both intraperitoneal and oral administration of this compound have been shown to significantly reduce parameters of airway inflammation and hyper-responsiveness in a dose-dependent manner wikipedia.orgscispace.comnih.gov. A single systemic or oral administration of this compound can elicit protective biological effects that persist for several days wikipedia.org.

ATLa is also bioavailable after enteric administration, leading to significant reductions in BALF eosinophils and lymphocytes nih.gov. However, this compound exhibits enhanced metabolic and chemical stability compared to earlier analogs like ATLa. This improved stability is attributed to the replacement of the chemically unstable tetraene unit, present in ATLa, with a trienyne group in this compound, which also contributes to a superior pharmacokinetic profile scispace.comnih.govwikipedia.org.

Table 2: Comparative Bioavailability and Persistence

PropertyATLaThis compoundCitation
BioavailabilityOral bioavailability demonstratedOral bioavailability demonstrated wikipedia.orgnih.govscispace.comnih.gov
PersistenceLess stable (tetraene group)More stable (trienyne group), effects persist for several days wikipedia.orgscispace.comnih.govwikipedia.org
AdministrationEnteric administration effectiveIntraperitoneal and oral administration effective wikipedia.orgnih.govnih.gov

Comparison with Other 3-oxa-Aspirin-Triggered Lipoxin Analogs (e.g., ZK-142)

This compound is structurally related to ZK-142, with this compound being an 11-dehydro analogue of ZK-142 nih.gov. Both compounds are categorized as 3-oxa-LX analogs, signifying a modification that enhances their stability. These analogs are known to be topically and orally active anti-inflammatory agents nih.gov.

In studies assessing their impact on hind limb ischemia/reperfusion-induced lung injury, both this compound and ZK-142 potently attenuated neutrophil accumulation in the lungs when administered intravenously at 500 µg/kg. ZK-142 demonstrated 53±5% inhibition, while this compound showed 32±12% inhibition scispace.comnih.gov. In contrast, ATLa2 (a specific ATLa analog) at the same dose provided no significant protective action in this model nih.gov.

For topical applications, both this compound and ZK-142 (at approximately 20 µg/cm²) were effective in preventing vascular leakage and neutrophil infiltration in LTB4/PGE2-stimulated ear skin inflammation. While ATLa2 and ZK-142 exhibited comparable anti-inflammatory efficacy in this topical model, this compound displayed a slower onset of action nih.gov.

A key differentiating factor lies in their chemical stability. ZK-142 incorporates a 3-oxa group to improve stability, but this compound further enhances this by replacing the tetraene unit found in ZK-142 with a trienyne group, leading to superior chemical stability scispace.comwikipedia.org.

Comparison with Conventional Anti-inflammatory Agents (e.g., Montelukast)

Montelukast is a widely used conventional anti-inflammatory agent, functioning as a leukotriene receptor antagonist, specifically inhibiting the cysteinyl leukotriene type-1 (CysLT1) receptor. This action blocks the effects of leukotriene D4, leading to decreased inflammation and smooth muscle relaxation, and is commonly used for asthma and allergic rhinitis.

In direct comparisons, LXA4 analogs like ATLa and this compound demonstrated superior efficacy in reducing leukocyte trafficking into the lung. At doses less than 0.5 mg/kg, these lipoxin analogs reduced leukocyte infiltration by over 50%, a greater effect than that observed with equivalent doses of montelukast wikipedia.orgnih.gov.

Regarding mediator regulation, montelukast did not significantly alter allergic airway inflammation or the levels of peptide or lipid mediators, including CysLTs, in antigen-sensitized and aerosol-challenged animals wikipedia.orgnih.gov. This contrasts sharply with the lipoxin analogs: ATLa significantly reduced CysLTs, IL-4, and IL-10, while both ATLa and this compound inhibited IL-13 levels wikipedia.orgnih.govnih.gov. These findings highlight that the actions of ATLa/LXA4 analogs are distinct from the CysLT1 antagonism mechanism of montelukast wikipedia.orgnih.gov.

Despite these differences in underlying mechanisms and broad anti-inflammatory effects, this compound's ability to reduce bronchial hyper-reactivity to methacholine (B1211447) was found to be similar in potency to that of montelukast wikipedia.org.

Table 3: Comparative Anti-inflammatory Effects

AgentMechanism of ActionEffect on Leukocyte Trafficking (<0.5 mg/kg)Effect on CysLTsEffect on IL-13Effect on Airway Hyper-responsivenessCitation
This compound3-oxa-15-epi-LXA4 analog, pro-resolvingReduced >50%No significant changeInhibitedReduced (similar potency to Montelukast) wikipedia.orgnih.gov
ATLa15-epi-LXA4 analog, pro-resolvingReduced >50%ReducedInhibitedNot specified wikipedia.orgnih.gov
MontelukastCysLT1 receptor antagonistLess effective than LXA4 analogsNo significant changeNo significant changeReduced (similar potency to this compound) wikipedia.orgnih.gov

Challenges and Future Research Trajectories for Zk 994

Exploration of Additional Molecular Targets and Signaling Pathways

The primary molecular target for lipoxin A4 (LXA4) and its analogues is widely recognized as the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). frontiersin.org The pro-resolving and anti-inflammatory actions of these compounds are largely mediated through this G-protein coupled receptor. While it is highly probable that ZK-994 exerts its effects primarily through FPR2/ALX, dedicated studies to confirm this interaction and delineate the subsequent signaling cascades are a critical future step.

Future research should aim to:

Confirm and characterize the binding affinity and efficacy of this compound at the FPR2/ALX receptor. This would provide a definitive measure of its potency and guide further development.

Investigate downstream signaling pathways activated by this compound. One study noted that a first-generation aspirin-triggered lipoxin A4 analog can block the p38-MAPK signaling cascade. pharmiweb.com Given that this compound is an advanced analogue of this compound, exploring its effect on the p38-MAPK pathway and other key inflammatory signaling cascades, such as the NF-κB pathway, is a logical and important trajectory. pharmiweb.comnih.gov

Screen for potential off-target effects. A comprehensive understanding of the molecular pharmacology of this compound requires investigating its activity at other receptors to ensure specificity and anticipate any unforeseen biological effects.

Investigation of this compound in Further Preclinical Disease Models

This compound has demonstrated potent anti-inflammatory effects in several acute preclinical models. frontiersin.org These initial studies have provided a strong rationale for its therapeutic potential.

Preclinical ModelAdministration RouteKey Findings
Zymosan A-induced peritonitisOralPotent systemic inhibition of inflammation. frontiersin.org
Hind limb ischemia/reperfusion-induced lung injuryIntravenousSignificantly inhibited neutrophil accumulation in the lungs. [3. 15]
LTB4/PGE2-stimulated ear skin inflammationTopicalPrevented vascular leakage and neutrophil infiltration. frontiersin.org

To build upon these findings, future research should focus on evaluating this compound in a broader range of preclinical disease models, particularly those with a significant inflammatory component. This includes:

Chronic inflammatory diseases: Models of rheumatoid arthritis, inflammatory bowel disease (IBD), psoriasis, and atherosclerosis would be highly relevant. nih.gov The stability of 3-oxa-LXA4 analogues makes them particularly suitable for chronic disease models. nih.gov

Neuroinflammation and neurodegenerative diseases: The role of inflammation in diseases like Alzheimer's and Parkinson's is increasingly recognized, and the neuroprotective effects of some lipoxin analogues suggest this is a promising area of investigation. rsc.org

Fibrotic diseases: Lipoxin mimetics have shown potential in limiting and reversing fibrosis, indicating that models of renal, pulmonary, or liver fibrosis would be valuable for testing this compound. annualreviews.org

Development of Advanced Analogues with Optimized Pharmacological Attributes

This compound is itself a product of the iterative development of lipoxin analogues aimed at improving pharmacological properties. annualreviews.org The first generation of synthetic analogues was designed to minimize metabolism from the omega-end of the molecule. nih.gov However, pharmacokinetic studies revealed that β-oxidation was another significant route of metabolism. nih.gov This discovery prompted the development of second-generation analogues, like this compound, which incorporate a 3-oxa modification to block β-oxidation, thereby enhancing metabolic stability and improving their pharmacokinetic profile. nih.govnih.gov

The development trajectory of lipoxin analogues has progressed through several generations:

GenerationKey FeatureExample(s)Improvement
First-Generation Modified at the omega-end to reduce degradation.ATLa2Initial enhancement of metabolic stability. annualreviews.org
Second-Generation Incorporated a 3-oxa group to block β-oxidation.This compound, ZK-142Improved pharmacokinetic profile and stability. annualreviews.orgnih.gov
Third-Generation Replaced the tetraene unit with a benzo-fused ring system.Benzo-LXA4Further enhanced chemical and metabolic stability. annualreviews.orgnih.gov

Future research in this area should focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of this compound to identify key functional groups responsible for its activity and stability could lead to the design of even more potent and specific analogues.

Fourth-generation analogues: Research is ongoing into novel lipoxin mimetics, including those incorporating heterocyclic cores like imidazole (B134444) and quinoxaline, which may offer further improvements in potency and drug-like properties. annualreviews.orgrsc.org Lessons learned from the development and performance of this compound can inform these next-generation designs.

Targeted delivery systems: Developing formulations to deliver this compound or its successors specifically to sites of inflammation could maximize therapeutic efficacy while minimizing potential systemic side effects.

Integration of this compound Research into Broader Resolution Pharmacology Initiatives

Resolution pharmacology is a paradigm shift in the treatment of inflammatory diseases, moving from simply blocking pro-inflammatory signals to actively promoting the body's natural resolution and healing processes. proquest.comnih.gov Synthetic, stable lipoxin analogues like this compound are central to this approach. frontiersin.org They serve as powerful tools to mimic and amplify the endogenous pathways that terminate inflammation and promote tissue repair. nih.gov

The integration of this compound research into this broader field involves:

Utilizing this compound as a pharmacological probe: Its stability and potency make it an excellent tool for studying the fundamental biology of inflammation resolution in various in vitro and in vivo systems.

Combination therapies: Investigating the synergistic potential of this compound with existing anti-inflammatory or disease-modifying drugs could lead to more effective treatment strategies.

Translational studies: As a compound with demonstrated efficacy in animal models and a superior pharmacokinetic profile, this compound and related 3-oxa-lipoxin analogues are strong candidates for further translational development towards clinical trials. nih.gov The successful progression of a 3-oxa-lipoxin analogue to a Phase I trial for IBD highlights the clinical potential of this class of compounds. acs.org

By systematically addressing these challenges and pursuing these future research directions, the full therapeutic potential of this compound and the broader class of 3-oxa-lipoxin analogues can be explored, potentially leading to novel therapies for a wide range of inflammatory diseases.

Q & A

Q. What experimental models are commonly used to evaluate ZK-994's anti-inflammatory effects in allergic airway responses?

Murine models sensitized with ovalbumin (OVA) or cockroach allergen (CRA) are standard for studying this compound. Parameters include airway hyper-reactivity (via methacholine challenge), cytokine/chemokine levels (e.g., IL-5, IFNγ, IL-10, RANTES), and histopathological assessment of peribronchial inflammatory infiltrates using lung tissue morphometry . For example, CRA-challenged mice treated with this compound (400–1000 µg/kg) showed reduced eosinophil accumulation and chemokine levels .

Q. What administration routes and dosages are effective for this compound in preclinical studies?

this compound demonstrates efficacy via intraperitoneal (i.p.) injection (100–1000 µg/kg) and oral administration (10 µg/mL in drinking water). Doses ≥400 µg/kg (i.p.) significantly reduced airway inflammation and hyper-reactivity, while oral delivery showed comparable potency to montelukast . Researchers should validate bioavailability through pharmacokinetic studies, as systemic effects persist for days post-administration .

Q. Which biomarkers are critical for assessing this compound's modulation of Th2 immune responses?

Key biomarkers include:

  • Cytokines : IL-5 (eosinophil activation), IL-10 (anti-inflammatory), IFNγ (Th1 shift), and IL-13 (pro-inflammatory). This compound reduces IL-5 and IL-10 while elevating IFNγ .
  • Chemokines : RANTES and eotaxin, which this compound suppresses, unlike MCP-1 .
  • Cellular markers : Peribronchial eosinophil counts via histology and airway resistance measurements .

Advanced Research Questions

Q. How can contradictory findings in this compound's cytokine modulation be resolved across studies?

Discrepancies (e.g., variable IL-4/IL-13 suppression) may arise from differences in allergen type (OVA vs. CRA), dosing schedules, or assay sensitivity. For example, this compound reduced IL-13 in OVA models but showed weaker effects in CRA models . Researchers should:

  • Use standardized cytokine quantification methods (e.g., enzyme immunoassays with ≥6 replicates) .
  • Control for baseline Th2 polarization in animal models.
  • Compare results across multiple experimental setups to identify context-dependent effects .

Q. What methodological considerations are critical when comparing this compound to CysLT1 antagonists like montelukast?

  • Mechanistic differentiation : this compound acts via ALX receptors, not CysLT1. Include receptor blockade studies (e.g., ALX knockout mice) to confirm target specificity .
  • Outcome metrics : While both reduce airway hyper-reactivity, this compound uniquely modulates IFNγ and IL-10, indicating broader immunoregulatory effects .
  • Dose equivalency : Use equipotent doses (e.g., 1000 µg/kg this compound vs. 10 µg/mL montelukast) for direct comparisons .

Q. How can the ALX receptor-dependent mechanism of this compound be experimentally validated?

  • Genetic models : Test this compound in ALX receptor-deficient mice. If anti-inflammatory effects are absent, ALX dependence is confirmed .
  • Competitive binding assays : Use radiolabeled LXA4 to assess this compound's receptor affinity .
  • Pathway analysis : Measure downstream signaling (e.g., MAPK/NF-κB inhibition) in leukocytes treated with this compound .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound's impact on cytokine levels?

Use Student’s t-test for pairwise comparisons (e.g., treated vs. control groups) and ANOVA for dose-response studies. Report means ± standard error (SE) with P<0.05P < 0.05 as significance threshold . For multivariate data (e.g., cytokine networks), apply principal component analysis (PCA) to identify correlated mediators .

Q. How can researchers address variability in airway hyper-reactivity measurements post-ZK-994 treatment?

  • Standardize methacholine challenge protocols (e.g., aerosol concentration, exposure duration).
  • Use blinded scoring for histopathology to reduce bias .
  • Include positive controls (e.g., montelukast) to validate assay sensitivity .

Experimental Design Pitfalls

Q. What are common limitations in this compound studies, and how can they be mitigated?

  • Dose-dependent effects : Lower doses (e.g., 100 µg/kg) may lack efficacy. Conduct pilot studies to establish minimum effective doses .
  • Model relevance : CRA models better mimic human asthma triggers than OVA. Prioritize clinically relevant allergens .
  • Temporal effects : this compound's prolonged activity requires extended observation periods to capture full therapeutic windows .

Q. How can researchers optimize this compound's therapeutic potential in combinatorial therapies?

  • Test synergy with corticosteroids or β-agonists in reducing eosinophilia and bronchoconstriction.
  • Monitor additive effects on IFNγ to avoid excessive Th1 polarization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.